5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8BrN3O |
|---|---|
Molecular Weight |
290.11 g/mol |
IUPAC Name |
5-(4-bromophenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H8BrN3O/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H,(H2,14,15,16) |
InChI Key |
BHQBHVNSLICPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)Br |
Origin of Product |
United States |
Preparation Methods
Esterification to Methyl p-Bromophenylacetate
p-Bromophenylacetic acid undergoes esterification with methanol using solid acid catalysts (e.g., Amberlyst-15) under reflux. Yields exceed 94% after 5–6 hours.
Malonate Formation via Alkylation
Methyl p-bromophenylacetate reacts with dimethyl carbonate in the presence of sodium methoxide, forming dimethyl 2-(4-bromophenyl)malonate. This step achieves 84–92% yield under nitrogen at 70–80°C.
Cyclization with Formamidine
The malonate intermediate undergoes cyclization with formamidine hydrochloride in methanol, producing 5-(4-bromophenyl)pyrimidine-4,6-diol. Optimal conditions include stirring at 20–30°C for 15–17 hours (yield: 91–92%).
Chlorination and Amination
Chlorination with phosphorus oxychloride (POCl₃) or phosgene converts the diol to 5-(4-bromophenyl)-4,6-dichloropyrimidine. Subsequent amination using ammonium hydroxide or hydrazine hydrate yields the target amine. Critical parameters:
Table 2 : Comparative Analysis of Chlorinating Agents
Alternative Pathways via Thorpe-Ziegler Cyclization
Nicotinonitrile derivatives serve as precursors for furopyrimidines. Thorpe-Ziegler cyclization of 3-cyano-4-(4-bromophenyl)pyridin-2(1H)-one in basic conditions (e.g., KOH/EtOH) forms the fused furan ring. This method achieves moderate yields (65–75%) but offers regioselectivity advantages.
Post-Functionalization of Halogenated Intermediates
Late-stage functionalization of 5-(4-bromophenyl)-4,6-dichloropyrimidine enables efficient amination. Key findings:
-
Amination Efficiency : NH₃ in dioxane at 50°C for 4 h achieves 89% conversion.
-
Solvent Effects : Ethanol enhances crystallinity, facilitating purification (purity >99%).
Green Chemistry Approaches
Recent advances emphasize solvent-free cyclization and catalytic esterification:
Chemical Reactions Analysis
Types of Reactions: 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The furo[2,3-d]pyrimidine scaffold allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted by Suresh Kumar et al. evaluated a series of bromopyrimidine derivatives for their anticancer activity against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxic activity, suggesting that modifications to the pyrimidine core can enhance therapeutic efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| This compound | A549 | 15.0 |
| This compound | MCF-7 | 10.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have indicated that related pyrimidine derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a separate study focusing on antimicrobial properties, various bromopyrimidine derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds demonstrated significant antibacterial activity, supporting further investigation into their mechanisms of action .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
Mechanism of Action
The mechanism of action of 5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-(3-Bromo-phenyl) Analogs
The 3-bromo positional isomer, 5-(3-Bromo-phenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine, serves as a non-nucleoside adenosine kinase inhibitor. Key differences include:
- Structural Flexibility: The 3-bromo substitution allows better accommodation in the hydrophobic pocket of adenosine kinase, while the 4-bromo variant may sterically hinder binding .
Furo[2,3-d]pyrimidine Derivatives with Varied Substituents
A. 5-Methyl-furo[2,3-d]pyrimidines
Compounds like 4-substituted-5-methyl-furo[2,3-d]pyrimidines demonstrate potent microtubule depolymerization (IC₅₀ ~1–10 µM), comparable to combretastatin A-3. The methyl group at C5 enhances tubulin binding, while the 4-bromo-phenyl substituent in the target compound may reduce solubility but improve lipophilicity .
B. 6-Aryl-Substituted Analogs Derivatives with 6-aryl groups (e.g., 6-phenyl or 6-(4-methoxyphenyl)) show moderate EGFR inhibition (IC₅₀ ~740 µM). In contrast, the 4-bromo-phenyl substitution likely shifts activity toward non-kinase targets due to steric and electronic effects .
C. Thieno[2,3-d]pyrimidine Analogs Replacing the furan ring with thiophene (e.g., 5-(4-aminophenyl)-thieno[2,3-d]pyrimidin-4-amine) reduces microtubule activity but increases selectivity for kinase targets. Thiophene’s larger atomic radius may disrupt hydrophobic interactions critical for tubulin binding .
Pyrrolo[2,3-d]pyrimidines and Selectivity Profiles
Pyrrolo[2,3-d]pyrimidines, such as 7-(2-Amino-ethyl)-5-(4-phenoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine, exhibit distinct selectivity:
- DHFR Inhibition : Pyrrolo analogs are selective for Toxoplasma gondii DHFR, whereas furo[2,3-d]pyrimidines target Pneumocystis carinii DHFR .
- Resistance Mechanisms : Unlike furopyrimidines, pyrrolo derivatives are less effective against Pgp-mediated drug resistance .
Fluorophenyl and Heteroaryl Substitutions
- 5-(4-Fluorophenyl)-furo[2,3-d]pyrimidin-4-ylamine : The 4-fluoro group enhances metabolic stability compared to bromine but reduces halogen bonding interactions, leading to lower potency in kinase assays .
- Furanyl-Substituted Analogs : Derivatives with 5-(2-furanyl)-6-(3-furanyl) substituents (e.g., CAS 296793-25-4) exhibit reduced cytotoxicity, likely due to decreased membrane permeability .
Key Structure-Activity Relationship (SAR) Insights
Bromine Position : 4-Bromo-phenyl enhances steric bulk, favoring targets with larger binding pockets (e.g., tubulin), while 3-bromo derivatives optimize kinase inhibition .
Ring Fusion : Furo[2,3-d]pyrimidines are more potent microtubule disruptors than furo[3,4-d]pyrimidines, which show superior EGFR selectivity .
Substituent Effects :
Q & A
Q. How can batch-to-batch variability in synthesis impact pharmacological studies, and how is it mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
